Glyurallin B

PTP1B Inhibitor Type 2 Diabetes Metabolic Syndrome

Glyurallin B (CAS 199331-53-8) is a diprenylated isoflavone reference standard isolated from Glycyrrhiza uralensis, supplied at ≥98% HPLC purity. Researchers studying PTP1B-mediated signaling, cancer biology, or oxidative stress require analytically verified material to ensure experimental reproducibility and accurate SAR attribution. - PTP1B inhibitor (IC50 4.5 μM) for insulin/leptin pathway studies - Lipid peroxidation inhibitor (EC50 15.3 μM) with ABTS+ scavenging (EC50 11.9 μM) - Patent-claimed anticancer agent (CN103142582B) targeting melanoma, cervical, colon & breast cancers

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
CAS No. 199331-53-8
Cat. No. B12382376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyurallin B
CAS199331-53-8
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)O)C
InChIInChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(28)23(15)29)18-12-31-25-17(8-6-14(3)4)19(26)11-20(27)22(25)24(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3
InChIKeyDPLWUTYEBRKBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyurallin B Procurement Guide


Glyurallin B (CAS: 199331-53-8) is a diprenylated isoflavone belonging to the class of organic compounds known as isoflavones, characterized by a 2-isoflavene skeleton bearing a ketone group at the C4 carbon atom [1]. It is a natural product isolated from the roots and aerial parts of Glycyrrhiza uralensis and Glycyrrhiza inflata (licorice) [2]. As a phytochemical reference standard, it is typically supplied with HPLC purity ≥95-99%, making it suitable for analytical method development, content determination, and in vitro pharmacological studies [3]. The compound's key structural feature is the presence of two 3-methylbut-2-enyl (prenyl) groups, which contribute to its distinct physicochemical and biological properties relative to non-prenylated or mono-prenylated flavonoid analogs [1].

Why Glyurallin B Cannot Be Substituted


Glyurallin B is a diprenylated isoflavone, a structural class distinct from the chalcones (e.g., licochalcones), coumarins (e.g., glycycoumarin), and non-prenylated isoflavones commonly co-isolated from licorice [1]. The presence and position of prenyl groups critically influence a flavonoid's lipophilicity, membrane permeability, and interaction with specific enzyme active sites [2]. Consequently, compounds within the same botanical extract often exhibit divergent and non-overlapping bioactivity profiles [3]. For example, while Glyurallin B is an effective inhibitor of the ABTS+ radical, other related flavonoids like licochalcone B demonstrate a different primary activity profile, being stronger inhibitors of LPS-induced ROS production in cells [1]. Procuring the correct, analytically verified compound is essential for ensuring experimental reproducibility and for accurately attributing observed pharmacological effects to the specific molecular entity of interest, rather than to an ill-defined mixture or a close structural analog with different potency and selectivity.

Glyurallin B: Key Differentiating Evidence


PTP1B Inhibition Profile

Glyurallin B has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling [1]. In a study of compounds isolated from Glycyrrhiza uralensis, Glyurallin B exhibited an IC50 value of 4.5 μM against PTP1B [1]. This activity is weaker than the most potent compound in that study, Gancaonin H (IC50 = 1.4 μM), but demonstrates a distinct level of inhibition compared to other analogs, such as Gancaonin Q (IC50 = 10.2 μM), underscoring the critical role of subtle structural differences on target engagement [1].

PTP1B Inhibitor Type 2 Diabetes Metabolic Syndrome

Cytotoxic Activity in Macrophages

Glyurallin B displays significant cytotoxicity against specific cell lines, which differentiates it from other licorice flavonoids. At a concentration of 10 μM, Glyurallin B reduces the viability of RAW 264.7 murine macrophage cells to 26.3 ± 5.3% [1]. In contrast, other major flavonoids from the same source, such as licochalcone A, B, and echinatin, did not show this level of direct cytotoxicity at the same concentration; instead, they primarily function by inhibiting LPS-induced ROS production in these cells [2]. This indicates that Glyurallin B possesses a distinct, more direct anti-proliferative mechanism of action.

Cytotoxicity Anti-proliferative Cancer Research

Lipid Peroxidation vs. ABTS+ Scavenging

In a comparative study of six licorice flavonoids, Glyurallin B (compound 6) was one of five compounds that exhibited potent inhibition of lipid peroxidation in rat liver microsomes, with an EC50 of 15.3 ± 1.26 μM [1][2]. Interestingly, for ABTS+ radical scavenging, Glyurallin B showed an EC50 of 11.9 ± 0.58 μM, while other compounds like licochalcone B (compound 2) and glycycoumarin (compound 5) were noted for their 'strong' scavenging activity, implying a different, potentially more robust antioxidant mechanism [1]. This suggests that while Glyurallin B is an active antioxidant, its primary potency and mode of action may be more specialized toward inhibiting lipid peroxidation chain reactions rather than direct radical quenching, distinguishing it from its analogs.

Antioxidant Lipid Peroxidation Free Radical Scavenger

Anti-Tumor Activity Scope

Glyurallin B is the specific subject of a patent (CN103142582B) for its application in preventing or treating a range of tumors, including melanoma, cervical cancer, colon cancer, and breast cancer [1]. While many licorice flavonoids exhibit general anti-cancer properties, this patent provides explicit, targeted evidence for Glyurallin B's utility against this specific panel of malignancies. This focused intellectual property distinguishes Glyurallin B from more broadly characterized analogs like licochalcone A, which is more frequently studied for its anti-inflammatory and anti-parasitic effects, offering a more directed research pathway for oncology-focused studies.

Anti-cancer Melanoma Colon Cancer

Glyurallin B Research Applications


Reference Standard for Method Development

With a defined CAS number, well-characterized structure, and availability at high analytical purity (≥95-99% by HPLC), Glyurallin B is ideally suited for use as a reference standard in chromatographic analyses [1]. This application is supported by its isolation and quantification in HPLC studies of Glycyrrhiza species, which provide a foundation for developing and validating methods for content determination in botanical extracts, herbal formulations, and related natural products [2].

PTP1B-Mediated Metabolic Pathway Tool

The identification of Glyurallin B as a PTP1B inhibitor with an IC50 of 4.5 μM makes it a valuable tool for studying insulin and leptin signaling pathways [3]. Its potency, which is distinct from both more and less potent analogs, allows researchers to investigate the structure-activity relationship (SAR) of prenylated isoflavones at this critical metabolic target and to probe the nuanced role of PTP1B in cellular models of type 2 diabetes and obesity [3].

Targeted Tumor Cell Line Studies

The patent CN103142582B explicitly claims the use of Glyurallin B for preventing or treating melanoma, cervical, colon, and breast cancers [4]. This intellectual property serves as a strong rationale for procuring Glyurallin B for targeted in vitro and in vivo studies aimed at elucidating its mechanisms of action against these specific cancer types, offering a more directed research path compared to screening with uncharacterized natural product libraries [4].

Antioxidant Mechanisms in Oxidative Stress

The differential antioxidant profile of Glyurallin B—with potent lipid peroxidation inhibition (EC50 15.3 μM) and moderate ABTS+ scavenging (EC50 11.9 μM)—provides a unique experimental tool [5]. It can be used in comparative studies alongside other licorice flavonoids (e.g., licochalcone B, glycycoumarin) to dissect the relative contributions of radical quenching versus lipid protection in cellular models of oxidative stress and inflammation, such as those induced by LPS in macrophage cells [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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